molecular formula C12H14Cl2N2O4 B2574401 4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid CAS No. 1047682-50-7

4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

Cat. No. B2574401
CAS RN: 1047682-50-7
M. Wt: 321.15
InChI Key: IFYUMCRFSLHNJZ-UHFFFAOYSA-N
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Description

4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid, also known as DCA, is a small molecule that has been extensively studied for its potential as an anticancer agent. It is a synthetic compound that was first synthesized in the 1970s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Molecular Docking and Vibrational Studies

  • Molecular Docking and Vibrational Analysis : A study conducted molecular docking and vibrational analysis on similar compounds, highlighting their potential in biological activities and as candidates for nonlinear optical materials. This suggests potential applications in pharmacology and materials science (Vanasundari et al., 2018).

Structural and Spectroscopic Analysis

  • Crystal Structure and Vibrational Spectroscopy : Another research focused on the crystal structure and vibrational spectroscopy of a chloramphenicol derivative, which can contribute to understanding the molecular interactions and stability of similar compounds (Fernandes et al., 2017).
  • FT-IR and Molecular Structure Study : A study on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid examined its molecular structure and properties, which are critical for understanding the behavior of similar compounds in various applications (Raju et al., 2015).

Reactivity and Chemical Interactions

  • Reaction Mechanism Study : Research on the interactions of similar compounds with other chemical agents provides insights into their reactivity and potential applications in chemical synthesis (Amalʼchieva et al., 2022).

Pharmaceutical Applications

  • Inhibition of Kynurenine-3-Hydroxylase : Compounds like 4-aryl-2-hydroxy-4-oxobut-2-enoic acids have shown potential as inhibitors of the kynurenine-3-hydroxylase enzyme, suggesting possible pharmaceutical applications (Drysdale et al., 2000).

Material Science and Optical Properties

  • Nonlinear Optical Material Candidate : The dipole moment and hyperpolarizabilities of similar compounds indicate potential as nonlinear optical materials, which could have applications in the field of photonics and optoelectronics (Vanasundari et al., 2018).

properties

IUPAC Name

4-(3,5-dichloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O4/c13-7-3-8(14)5-9(4-7)16-11(18)6-10(12(19)20)15-1-2-17/h3-5,10,15,17H,1-2,6H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYUMCRFSLHNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(C(=O)O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

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